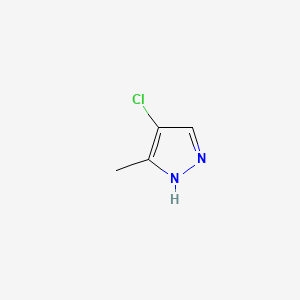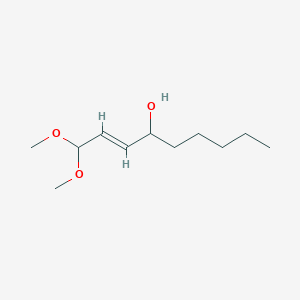
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride”, benzofuran derivatives can be synthesized from corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Scientific Research Applications
Antimicrobial Agents
Benzofuran derivatives have been identified as potent scaffolds for the development of antimicrobial agents. They have shown efficacy against various bacterial and fungal pathogens, indicating their potential as leads in the development of new antimicrobial drugs. The structural versatility of benzofuran compounds allows for significant biological activity, making them attractive candidates for drug discovery and development in the antimicrobial field (Hiremathad et al., 2015).
Anticancer Agents
Benzofuran derivatives have also been explored for their anticancer properties. These compounds have been found to exhibit strong biological activities, including anti-tumor, anti-oxidative, and anti-viral activities. The recent discovery of novel benzofuran compounds with anti-hepatitis C virus activity underscores their potential as therapeutic drugs for a range of diseases, including cancer. The ability to construct complex benzofuran derivatives through novel synthesis methods further enhances their application in the development of novel scaffolds for anticancer agents (Miao et al., 2019).
Enzyme Inhibition
Benzofuran compounds have been identified as pronounced inhibitors against a number of diseases, viruses, fungi, microbes, and enzymes. This broad spectrum of inhibitory activity highlights their importance in pharmaceuticals, agriculture, and polymer applications. The presence of specific functional groups on benzofuran compounds has been shown to greatly increase their therapeutic activities, suggesting their utility in designing enzyme inhibitors (Dawood, 2019).
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their wide range of biological and pharmacological applications . They have potential as lead compounds in drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research may focus on exploring the therapeutic potential of “1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride” and similar compounds.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK and Akt/mTOR signaling pathways, which are vital for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of monoamines such as dopamine and serotonin . This modulation of enzyme activity can lead to significant changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro settings . In vivo studies have also demonstrated its prolonged impact on cellular processes, although the exact duration of its effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmitter levels without significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which are crucial for the metabolism of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, enabling it to interact with specific biomolecules and exert its biochemical effects .
properties
IUPAC Name |
1-benzofuran-2-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZLAOJMVUUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585853 | |
| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109194-13-0, 109194-12-9 | |
| Record name | 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109194-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3417513.png)
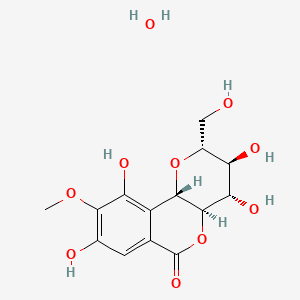
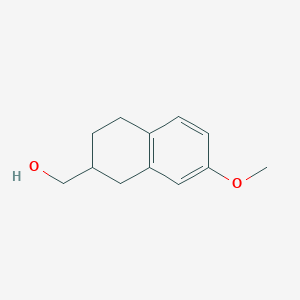
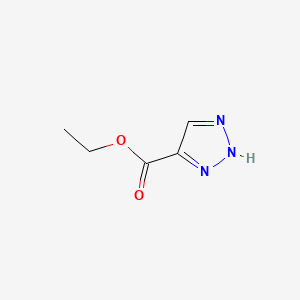
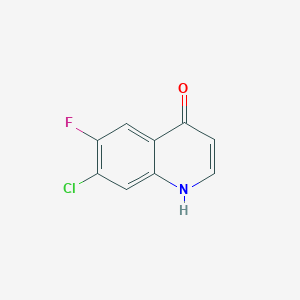


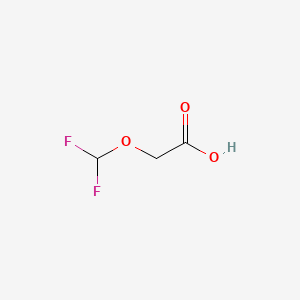
![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)

